1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride
Description
Molecular Formula: C₁₁H₂₀ClN₃O₂S
Molecular Weight: 293.81 g/mol
Structural Features:
- A sulfonyl group bridges a 3,5-dimethylpyrazole moiety and a 4-methylpiperidine ring.
- The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRMSEOQKJDANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride typically involves multiple steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides under basic conditions.
- Example: Reacting 3,5-dimethyl-1H-pyrazole with sulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Piperidine Moiety:
- The sulfonylated pyrazole is then reacted with 4-methylpiperidine.
- This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
-
Hydrochloride Salt Formation:
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, targeting the sulfonyl group.
Substitution: Nucleophilic substitution
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is with a molecular weight of 278.34 g/mol. Its structure includes a piperidine ring and a sulfonyl group attached to the pyrazole moiety, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₃O₂S |
| Molecular Weight | 278.34 g/mol |
| Boiling Point | 500.3 ± 60.0 °C (Predicted) |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.00 ± 0.50 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group can facilitate binding to active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction may result in various pharmacological effects, particularly in pathways related to cancer cell proliferation and inflammation.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole structures exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways.
- Case Study : In vitro studies on similar pyrazole compounds indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.
- Research Findings : A study reported that certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens, indicating the potential of this chemical class in developing new antimicrobial agents .
Summary of Research Findings
The biological activities of this compound can be summarized as follows:
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6, suggesting its use in treating inflammatory diseases.
- Neuropharmacological Potential : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly in relation to anxiety and mood disorders. It has been shown to interact with serotonin receptors, which could be beneficial in developing treatments for depression and anxiety disorders.
Case Studies
-
Cytotoxicity in Cancer Research :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating significant anticancer potential .
- Anti-inflammatory Activity :
- Neuropharmacological Effects :
Comparison with Similar Compounds
Research Implications
- Drug Design : The hydrochloride salt’s solubility makes the target compound a candidate for injectable formulations, whereas fluorinated analogs may suit oral delivery.
- Structure-Activity Relationships (SAR) : Piperidine-3-carboxylic acid derivatives warrant further study for enzyme inhibition, while piperidin-4-one analogs could probe metabolic pathways .
- Synthetic Challenges : Difluoromethyl and carboxylic acid groups require specialized reagents (e.g., fluorinating agents), increasing production costs .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the pyrazole sulfonyl and piperidine methyl groups. For example, the methyl protons on the pyrazole ring typically resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated 342.40 g/mol for C₁₃H₁₇ClN₄O₃S) and fragmentation patterns .
- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and retention time .
How can researchers resolve contradictions in pharmacological data arising from different synthetic batches?
Advanced Research Question
Contradictions often stem from impurities or stereochemical variations:
- Purity Analysis : Compare batches via HPLC-MS to identify impurities (e.g., unreacted sulfonyl chloride or byproducts) .
- Crystallography : Use single-crystal X-ray diffraction to confirm stereochemistry and rule out polymorphic variations .
- Biological Replicates : Repeat assays with rigorously purified batches to isolate compound-specific effects.
What strategies are recommended for resolving crystal structure data of this compound using SHELX programs?
Advanced Research Question
For SHELXL refinement:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., hydrogen positions) .
- Twinning Analysis : Apply the TWIN/BASF commands if diffraction patterns suggest twinning .
- Restraints : Apply geometric restraints for the sulfonyl group (S–O bond length: ~1.43 Å) and piperidine ring planarity .
- Validation : Cross-check R-factors (e.g., R₁ < 0.05) and electron density maps for omitted regions.
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Storage : Store at room temperature in airtight containers away from moisture and oxidizers .
- Waste Disposal : Neutralize with dilute NaOH before disposal to avoid sulfonic acid generation.
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., enzymes with sulfonamide-binding pockets).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
- QSAR Analysis : Corinate substituent effects (e.g., methyl groups on pyrazole) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
